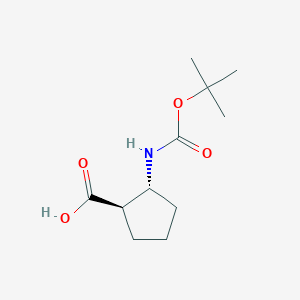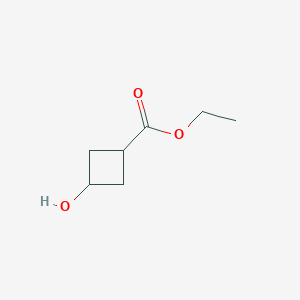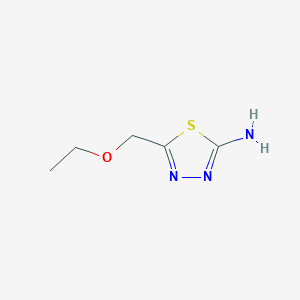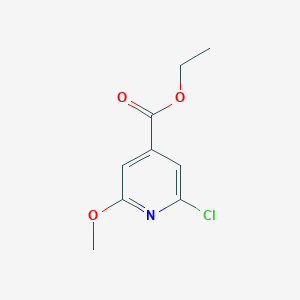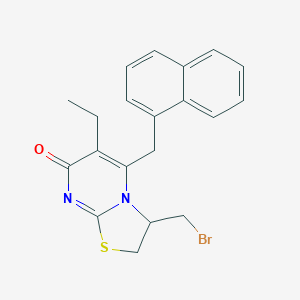
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
“7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C11H14BrN . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydroquinoline core, which is a heterocyclic compound. This core is substituted at the 7-position with a bromine atom and at the 4-position with two methyl groups .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 240.14 .Aplicaciones Científicas De Investigación
Efficient and Selective Synthesis
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline plays a role in the efficient and selective synthesis of various quinoline derivatives. For instance, Şahin et al. (2008) described the bromination reaction of 1,2,3,4-tetrahydroquinoline, leading to the synthesis of valuable quinoline derivatives like 4,6,8-tribromoquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline with high yields (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Role in the Synthesis of Isoquinolines
This compound is also used in the synthesis of various isoquinoline derivatives. For example, Zlatoidský and Gabos (2009) reported on the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline through a series of reactions, including lithiation and reductive amination (Zlatoidský & Gabos, 2009).
Synthesis of Novel Cyano Quinoline Derivatives
Ökten and Çakmak (2015) explored the conversion of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline into various cyano derivatives, demonstrating its versatility in organic synthesis (Ökten & Çakmak, 2015).
Application in Photolabile Protecting Groups
The compound's derivatives, such as bromoquinoline, have been used in the synthesis of photolabile protecting groups. Fedoryak and Dore (2002) described the use of brominated hydroxyquinoline as a photolabile protecting group with sensitivity to multiphoton excitation, highlighting its potential in biological applications (Fedoryak & Dore, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
7-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPIITJPRRZXEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444421 | |
| Record name | 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158326-77-3 | |
| Record name | 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



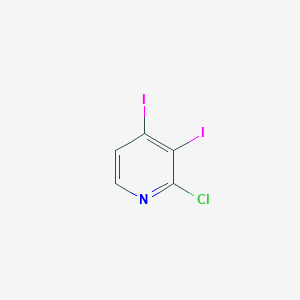
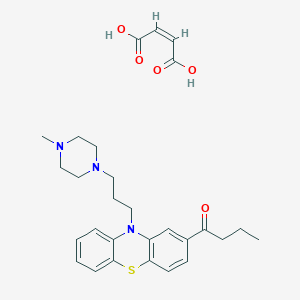

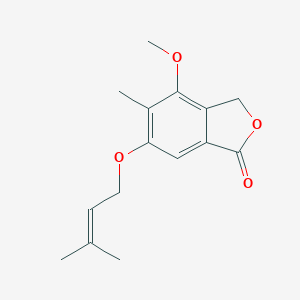

![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)


